1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine
- 1-[(3,4-Difluorophenyl)methyl]piperidin-2-amine
Uniqueness
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .
Biological Activity
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl moiety, which is known to enhance lipophilicity and modulate interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Piperidine Ring: A six-membered ring containing nitrogen, common in many bioactive compounds.
- Difluorophenyl Group: Substituted at the 1-position of the piperidine, influencing pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Neurotransmitter Modulation:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
The mechanism of action for this compound involves interactions with specific molecular targets:
- Molecular Targets: The compound may bind to neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Additionally, it may interact with enzymes like COX, modulating inflammatory responses .
- Biological Pathways: By influencing neurotransmission and inflammatory pathways, the compound could play a role in managing conditions like depression and chronic pain.
Case Studies
-
Antidepressant Activity:
- A study focusing on the antidepressant potential of piperidine derivatives found that compounds with similar structures exhibited significant activity in animal models of depression. The modulation of serotonin reuptake was highlighted as a key mechanism.
- Antimicrobial Evaluation:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Compound | Structure | Notable Activity |
---|---|---|
1-(4-Fluorophenyl)piperidin-4-amine | Structure | Antidepressant effects |
2-(4-Methoxyphenyl)piperidin-2-amine | Structure | Analgesic properties |
N-Methylpiperidin-3-amines | Structure | Neuroprotective effects |
The presence of fluorine atoms in the difluorophenyl group significantly enhances the lipophilicity and receptor affinity compared to other piperidine derivatives, suggesting a tailored approach to drug design based on these modifications .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQXIWMYWRHSNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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